molecular formula C11H11FN2OS B2774294 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone CAS No. 2034295-97-9

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone

Cat. No.: B2774294
CAS No.: 2034295-97-9
M. Wt: 238.28
InChI Key: HDKBOOZAIUJXKV-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[221]heptan-5-yl(5-fluoropyridin-3-yl)methanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the fluoropyridinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s bicyclic structure and fluoropyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone
  • Oxygenated 2-azabicyclo[2.2.1]heptanes

Uniqueness

Compared to similar compounds, 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone is unique due to its specific fluoropyridinyl group, which can enhance its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-8-1-7(3-13-4-8)11(15)14-5-10-2-9(14)6-16-10/h1,3-4,9-10H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKBOOZAIUJXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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